molecular formula C8H13N B129172 2,3,3a,4,5,7a-Hexahydroindole CAS No. 143384-22-9

2,3,3a,4,5,7a-Hexahydroindole

Cat. No. B129172
CAS RN: 143384-22-9
M. Wt: 123.2 g/mol
InChI Key: MFOUWLGLIHXCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,5,7a-Hexahydroindole is a bicyclic organic compound with a molecular formula of C8H13N. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The unique structure of 2,3,3a,4,5,7a-Hexahydroindole makes it an attractive target for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,7a-Hexahydroindole is not fully understood. However, it is believed to act on various receptors in the central nervous system, leading to changes in neurotransmitter levels and subsequent changes in behavior and mood. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects
2,3,3a,4,5,7a-Hexahydroindole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models of inflammation. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,3a,4,5,7a-Hexahydroindole in lab experiments include its relatively simple synthesis method, its wide range of biological activities, and its potential therapeutic applications. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 2,3,3a,4,5,7a-Hexahydroindole. One area of research is the development of new synthetic methods for the production of 2,3,3a,4,5,7a-Hexahydroindole and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Furthermore, the elucidation of its mechanism of action and its interaction with various receptors and ion channels will provide valuable insights into its biological activity and potential therapeutic applications.
Conclusion
2,3,3a,4,5,7a-Hexahydroindole is an important intermediate in the synthesis of various organic compounds and has a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The development of new synthetic methods and the elucidation of its mechanism of action will provide valuable insights into its biological activity and potential therapeutic applications.

Synthesis Methods

There are various methods for the synthesis of 2,3,3a,4,5,7a-Hexahydroindole. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. Another method is the hydrogenation of indole or indoline using a palladium catalyst. The synthesis of 2,3,3a,4,5,7a-Hexahydroindole can also be achieved through the reduction of 2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid or its esters using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

2,3,3a,4,5,7a-Hexahydroindole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and analgesic properties. It has also been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. As a result, it has been investigated as a potential treatment for various neurological disorders such as depression, anxiety, and schizophrenia.

properties

CAS RN

143384-22-9

Product Name

2,3,3a,4,5,7a-Hexahydroindole

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2,3,3a,4,5,7a-hexahydro-1H-indole

InChI

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2

InChI Key

MFOUWLGLIHXCOZ-UHFFFAOYSA-N

SMILES

C1CC2CCNC2C=C1

Canonical SMILES

C1CC2CCNC2C=C1

synonyms

1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI)

Origin of Product

United States

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